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Compound of Interest

Compound Name: FFN 102 mesylate

Cat. No.: B2789334

For Researchers, Scientists, and Drug Development Professionals

FFN102 mesylate is a powerful tool in neuroscience research, functioning as a fluorescent
false neurotransmitter (FFN). This synthetic compound serves as a selective substrate for both
the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling
the visualization and functional analysis of dopaminergic systems.[1] Its unique pH-sensitive
fluorescence makes it particularly valuable for studying the dynamics of dopamine uptake,
storage, and release at the level of individual synapses.[1][2]

Core Mechanism and Applications

FFN102 is designed to mimic endogenous dopamine, allowing it to be actively taken up into
dopaminergic neurons via DAT.[1] Once inside the neuron, it is packaged into synaptic vesicles
by VMAT2.[1][3] The fluorescence of FFN102 is highly dependent on the surrounding pH. In the
acidic environment of synaptic vesicles (pH ~5.0), its fluorescence emission is lower, while in
the more neutral pH of the cytoplasm and extracellular space (pH ~7.4), its fluorescence is
significantly brighter.[1] This property allows researchers to optically track the movement of
FFN102 from the acidic vesicles to the extracellular space during exocytosis, providing a direct
measure of neurotransmitter release.[1]

Key applications of FFN102 mesylate in neuroscience include:

« ldentifying and labeling dopaminergic neurons and their processes: Its selectivity for DAT
allows for precise visualization of dopamine cell bodies, dendrites, and presynaptic terminals
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in brain tissue.[1]

Measuring dopamine transporter (DAT) activity: The rate of FFN102 uptake into neurons can
be used to quantify DAT function.[1][4]

Monitoring vesicular loading and storage: As a VMAT2 substrate, FFN102 accumulation

within vesicles can be used to study the function of this transporter.[1][3]

Visualizing and quantifying dopamine release: The pH-dependent increase in fluorescence

upon exocytosis enables the optical measurement of evoked and spontaneous

neurotransmitter release from individual synaptic terminals.[1]

Investigating the effects of pharmacological agents: FFN102 can be used to study how

drugs, such as amphetamine, affect dopamine uptake and release.[1]

Physicochemical and Photophysical Properties

FFN102 mesylate is a polar compound, a characteristic designed to minimize non-specific

tissue labeling and passive diffusion across cell membranes.[1] Its fluorescence properties are

central to its utility as a research tool.

Property Value Reference
Molecular Weight 335.76 g/mol
Formula C11H10NCIO3-CH3SOsH

Excitation Maximum (pH 5.0)

340 nm

[1]

Excitation Maximum (pH 7.5)

370 nm

[1]

Emission Maximum

435 nm (independent of pH)

[1]

pKa

6.2

[1]

logD (pH 7.4)

-1.45

[1]

Experimental Protocols

Loading and Imaging of FFN102 in Acute Brain Slices
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This protocol is adapted from Rodriguez et al. (2013) for studying dopamine dynamics in ex

vivo brain tissue.[1]

Materials:

FFN102 mesylate

Artificial cerebrospinal fluid (ACSF), oxygenated (95% Oz, 5% CO2)
Acute brain slices (e.g., coronal slices of mouse striatum, 300 pum thick)
Incubation chamber

Imaging chamber (e.g., Warner Instruments QE-1)

Two-photon microscope

Procedure:

Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover for
at least 1 hour at room temperature in oxygenated ACSF.

FFEN102 Loading: Incubate the slices in a solution of 10 uM FFN102 in oxygenated ACSF for
30-45 minutes at room temperature.[1]

Washing: Transfer the slices to the imaging chamber and perfuse with oxygenated ACSF at
a rate of 1-3 mL/min for 5-10 minutes to wash out excess FFN102.[1]

Imaging: Acquire images using a two-photon microscope. The pH-dependent excitation of
FFN102 can be utilized for ratiometric imaging.

Stimulation (for release studies): To evoke neurotransmitter release, locally apply electrical
stimulation (e.g., 10 Hz train) with a bipolar electrode or perfuse with ACSF containing a high
concentration of potassium (e.g., 40 mM KCI).[1]

Measuring FFN102 Uptake in Cell Culture
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This protocol is based on a method for measuring DAT activity in cultured midbrain

dopaminergic neurons.[4]

Materials:

Cultured dopaminergic neurons

FFN102 mesylate (10 uM)

Hank's Balanced Salt Solution (HBSS)

DAT inhibitor (e.g., 5 uM nomifensine) for control experiments

Confocal microscope

Procedure:

Cell Preparation: Wash cultured cells once with HBSS at room temperature.[4]

Control (Optional): For specificity control, pre-treat a separate well of cells with a DAT
inhibitor (e.g., 5 UM nomifensine) for 10 minutes in HBSS.[4]

FFN102 Application: Add 10 pM FFN102 in HBSS to the cells.[4]

Time-Lapse Imaging: Immediately begin acquiring a time-series of images using a confocal
microscope with a 405 nm laser for excitation and collecting emission between 405 nm and
470 nm.[4] Capture an image every 5 seconds.[4]

Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over
time to determine the rate of FFN102 uptake.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving FFN102 in a dopaminergic

neuron and a typical experimental workflow for its use.
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Caption: Mechanism of FFN102 action in a dopaminergic neuron.
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Caption: General experimental workflow for FFN102 imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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